![molecular formula C20H28N4O2 B3019136 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole CAS No. 2320380-67-2](/img/structure/B3019136.png)
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole
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Overview
Description
The compound 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic molecule that appears to be related to a class of compounds that exhibit binding behavior and potential receptor antagonistic properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the cyclobutylpyrimidinyl moiety and piperidine ring are present in the compounds discussed in the papers, suggesting relevance in the context of supramolecular chemistry and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves the formation of complex structures with ligands and auxiliary chelating-bridging ligands. For instance, the synthesis of complexes with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato and bipyrimidine ligands has been reported for divalent cations of Zn, Cd, and Cu . These syntheses result in dinuclear complexes and one-dimensional polymers, indicating the potential for complex synthesis pathways for the compound , which may involve similar ligands and metal ions to form supramolecular structures.
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of binding modes and supramolecular architectures. For example, the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato exhibits versatile binding behavior, with different modes of attachment to metal ions . Similarly, the molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives have been characterized, revealing the influence of substituents on the conformation of the molecule . These findings suggest that the molecular structure of this compound would also be influenced by its substituents and could exhibit a range of conformations.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups like the piperidine ring and the cyclobutyl moiety suggests that the compound could participate in various chemical reactions, potentially including interactions with metal ions or as part of receptor-ligand binding processes in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds include crystallization in the monoclinic system and specific cell constants, as well as the existence of different tautomeric forms in the crystalline state . The compounds described in the papers exhibit high affinity for certain receptors, such as the histamine-3 receptors, and demonstrate selectivity against other histamine receptor subtypes . These properties suggest that this compound may also have specific physical properties and biological activities that could be explored in further studies.
properties
IUPAC Name |
4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-14-18(15(2)26-23-14)11-24-8-6-16(7-9-24)12-25-20-10-19(21-13-22-20)17-4-3-5-17/h10,13,16-17H,3-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJSTABDUHJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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